Product packaging for 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 14313-45-2)

5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B11789723
CAS No.: 14313-45-2
M. Wt: 222.28 g/mol
InChI Key: NLWYQTFKTGCQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dimethyl-2-phenyl-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole core structure, which is a privileged scaffold in pharmacology due to its resemblance to naturally occurring purine nucleotides, allowing it to interact readily with various biological polymers and enzymes . The specific 2-phenyl and 5,6-dimethyl substitutions on this scaffold are designed to optimize its binding affinity and selectivity for specific therapeutic targets. Benzimidazole derivatives like this one are extensively investigated for their potent antiproliferative activities and are considered promising scaffolds for developing novel anticancer agents . The structural motif of 2-phenyl-1H-benzo[d]imidazole has also been identified as a key pharmacophore in other therapeutic areas. For instance, closely related analogs have been rationally designed and synthesized as inhibitors of the 17β-HSD10 enzyme, a target implicated in the pathogenesis of Alzheimer's disease, and have shown efficacy in alleviating cognitive impairment in preclinical models . Furthermore, structural analogs featuring 5,6-dimethyl substitutions on the benzimidazole core have demonstrated high activity as antitubercular agents against various strains of Mycobacterium tuberculosis . Researchers can utilize this high-purity compound as a key intermediate for further structural elaboration or as a standard in biochemical assays to explore these and other mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B11789723 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole CAS No. 14313-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14313-45-2

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

5,6-dimethyl-2-phenyl-1H-benzimidazole

InChI

InChI=1S/C15H14N2/c1-10-8-13-14(9-11(10)2)17-15(16-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)

InChI Key

NLWYQTFKTGCQNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5,6 Dimethyl 2 Phenyl 1h Benzo D Imidazole

Classical Condensation Reactions for Benzimidazole (B57391) Synthesis

The foundational methods for constructing the benzimidazole core involve the condensation of an o-phenylenediamine (B120857) with a suitable electrophile, typically a carboxylic acid or an aldehyde, often under acidic and dehydrating conditions. semanticscholar.orgnih.gov

Reaction Pathways Involving Aromatic Amines and Aldehydes/Ketones

One of the most direct routes to synthesize 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. semanticscholar.org For the target compound, 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole, this involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with benzaldehyde (B42025). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to yield the final benzimidazole product. nih.gov

Various catalysts and oxidizing agents can be employed to facilitate this transformation. For instance, sodium metabisulfite (B1197395) (Na₂S₂O₅) has been used as an effective oxidizing agent in a mixture of ethanol (B145695) and water, providing a high-yield process under mild conditions. ias.ac.inresearchgate.net Other systems, such as hydrogen peroxide with a catalyst or air oxidation, can also be utilized. organic-chemistry.orgrsc.org The general reaction is valued for its straightforwardness and the availability of diverse starting materials. semanticscholar.org

A proposed mechanism, particularly when using a nano-ZnO catalyst, involves the initial activation of the aldehyde by the catalyst. The o-phenylenediamine then performs a nucleophilic attack on the activated aldehyde, leading to an intermediate that undergoes intramolecular cyclization. A final deprotonation step yields the aromatic benzimidazole product. nih.gov

Table 1: Conditions for Aldehyde-Amine Condensation

ReactantsCatalyst/OxidantSolventConditionsYieldReference
o-phenylenediamines, BenzaldehydesSodium MetabisulfiteEthanol/WaterRoom TemperatureHigh ias.ac.in
o-phenylenediamine, SalicyaldehydeZnO NanoparticlesEthanol70 °CHigh nih.gov
o-phenylenediamines, Aryl AldehydesH₂O₂/HClAcetonitrileRoom TemperatureExcellent organic-chemistry.org

Cyclization Reactions with Substituted o-Phenylenediamines and Electrophiles

The Phillips-Ladenburg reaction represents a cornerstone of classical benzimidazole synthesis. semanticscholar.org This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride (B1165640), or nitrile) under harsh dehydrating conditions. semanticscholar.orgnih.gov To synthesize this compound via this route, 4,5-dimethyl-1,2-phenylenediamine is reacted with benzoic acid.

The reaction is typically carried out at high temperatures, often in the presence of strong acids like polyphosphoric acid (PPA) or hydrochloric acid, which act as both catalysts and dehydrating agents. nih.govresearchgate.net While effective, these conditions can limit the functional group tolerance of the reaction. The process is a reliable method for preparing 2-substituted benzimidazoles when the starting materials can withstand the vigorous reaction environment. nih.gov

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry has driven the development of more efficient, rapid, and environmentally friendly methods for benzimidazole synthesis, moving beyond the limitations of classical approaches.

One-Pot Synthesis Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures for benzimidazole derivatives have been developed. These often involve multi-component reactions where the diamine, an aldehyde, and sometimes a third component are combined to construct the final molecule in a single operation. nih.gov

For example, a one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper, can produce benzimidazoles in good yields. organic-chemistry.org Another efficient method describes the synthesis of N-thiomethyl benzimidazoles from o-phenylenediamines, thiophenols, and paraformaldehyde under metal-free conditions, forming multiple bonds in one sequence. nih.gov These strategies streamline the synthetic process, avoiding the need to isolate and purify intermediates. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis

The application of microwave irradiation as an energy source has revolutionized many areas of organic synthesis, including the preparation of benzimidazoles. jocpr.comresearchgate.net Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. jocpr.commdpi.com

This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes. organic-chemistry.org Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor. mdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes showed a significant rate and yield enhancement when switching from conventional heating to microwave irradiation, with reaction times dropping from 60 minutes to just 5 minutes. mdpi.com Both solvent-based and solvent-free microwave conditions have been developed, with the latter offering additional green chemistry benefits. researchgate.netmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactantsMethodCatalystTimeYieldReference
N-phenyl-o-phenylenediamine, BenzaldehydeConventional Heating (60 °C)Er(OTf)₃60 min61.4% mdpi.com
N-phenyl-o-phenylenediamine, BenzaldehydeMicrowave Irradiation (60 °C)Er(OTf)₃5 min99.9% mdpi.com
o-phenylenediamine, AldehydesConventional Heating-HoursModerate organic-chemistry.org
o-phenylenediamine, AldehydesMicrowave Irradiation-MinutesHigh organic-chemistry.org

Green Chemistry Methodologies in Synthesis

Adherence to the principles of green chemistry is a major goal in modern organic synthesis. jocpr.comresearchgate.net For benzimidazole synthesis, this involves the use of environmentally benign solvents (like water), solvent-free reaction conditions, and recyclable catalysts. eijppr.commdpi.com

Water has been explored as a green solvent for the synthesis of benzimidazoles. mdpi.com For example, the intramolecular cyclization of N-(2-iodoaryl)benzamidines to form benzimidazoles proceeds efficiently in water without the need for any additional catalyst. mdpi.com Solvent-free, or "dry media," synthesis, often coupled with microwave irradiation or ball-milling, represents another key green strategy. mdpi.comeijppr.com The reaction of o-phenylenediamines with aldehydes can be performed without any solvent, simplifying workup procedures and minimizing chemical waste. researchgate.netmdpi.com

The use of efficient and recyclable catalysts is also a hallmark of green synthesis. Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to be effective and recyclable catalysts for benzimidazole synthesis. mdpi.commdpi.com Similarly, heterogeneous catalysts such as ZnO nanoparticles and zeolites offer advantages like easy separation from the reaction mixture and the potential for reuse. nih.govresearchgate.neteijppr.com These approaches not only reduce the environmental impact but also often lead to more efficient and cost-effective synthetic processes. eijppr.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers an efficient methodology for the preparation of benzimidazole libraries. While direct solid-phase synthesis of this compound is not extensively detailed, the general strategy is applicable. The process typically involves attaching a suitable starting material, such as an o-fluoronitrobenzene derivative, to a solid support.

The general sequence for this synthesis is as follows:

Attachment to Resin : An o-fluoronitroaromatic compound is anchored to a solid support.

Nucleophilic Substitution : The resin-bound compound is treated with a primary amine, leading to the formation of an o-nitroaniline derivative.

Reduction : The nitro group is reduced to an amine. A common method for this step is the use of sodium borohydride (B1222165) in conjunction with copper(II) acetylacetonate.

Cyclization : The resulting diamine is cyclized. To avoid harsh conditions like high temperatures that could degrade the solid support, cyclization is often achieved using an aryl imidate.

Cleavage : The final benzimidazole product is cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA).

This multi-step process allows for the creation of a diverse library of benzimidazole derivatives by varying the primary amine and the aryl imidate used in the synthesis.

Transition-Metal-Free Intramolecular Amination Approaches

A straightforward and environmentally conscious method for synthesizing the 2-phenyl-1H-benzo[d]imidazole scaffold is through a transition-metal-free intramolecular amination reaction. mdpi.comnih.gov This approach is valued for its operational simplicity and avoidance of metal catalysts. mdpi.com

The core of this method is the intramolecular cyclization of an N-(2-iodoaryl)benzamidine intermediate. mdpi.comnih.gov The reaction is typically performed in water, using a base such as potassium carbonate (K₂CO₃), and heated to around 100 °C for an extended period. mdpi.comnih.gov This process facilitates a carbon-nitrogen cross-coupling reaction to form the benzimidazole ring system in moderate to high yields. mdpi.comnih.gov The exclusive use of water as a solvent makes this methodology economically and environmentally advantageous. mdpi.comnih.gov

While this method has been demonstrated for various substituted 2-phenyl-1H-benzo[d]imidazoles, its direct application to produce the 5,6-dimethyl derivative would involve starting with the appropriately substituted N-(4,5-dimethyl-2-iodoaryl)benzamidine.

Derivatization Strategies for this compound

Alkylation Reactions at the Nitrogen Atom

The nitrogen atom of the imidazole (B134444) ring in benzimidazole derivatives is a common site for functionalization. acs.org Alkylation at the N-1 position can significantly influence the molecule's properties. acs.org For the parent compound, 5,6-dimethyl-1H-benzo[d]imidazole, N-alkylation has been achieved using various reagents. nih.gov

A standard procedure involves dissolving the benzimidazole in a solvent like dimethylformamide (DMF) and treating it with a base, such as sodium hydride (NaH), to deprotonate the nitrogen. nih.gov The subsequent addition of an alkylating agent, for instance, (benzyloxy)methyl chloride (BOM-Cl), yields the N-alkylated product. nih.gov This method allows for the introduction of a range of alkyl groups onto the benzimidazole core. acs.org The regioselectivity of N-alkylation can be influenced by steric and electronic factors of both the benzimidazole substrate and the alkylating agent. sci-hub.sebeilstein-journals.org

Starting MaterialAlkylating AgentBaseSolventProduct
5,6-Dimethyl-1H-benzo[d]imidazole(Benzyloxy)methyl chloride (BOM-Cl)Sodium Hydride (NaH)DMF1-((Benzyloxy)methyl)-5,6-dimethyl-1H-benzo[d]imidazole
2-Phenyl-1H-benzo[d]imidazoleDimethyl carbonatePotassium Carbonate (K₂CO₃)DMSO1-Methyl-2-phenyl-1H-benzo[d]imidazole
1H-BenzimidazoleFluorobenzeneCesium Carbonate (Cs₂CO₃)DMA1-Phenyl-1H-benzo[d]imidazole

Acylation Reactions for N-Substitution

Acylation at the nitrogen atom of the benzimidazole ring is another key derivatization strategy. This reaction introduces an acyl group, which can serve as a building block for further modifications or to alter the electronic properties of the molecule. The reaction typically proceeds by treating the N-anion of the benzimidazole, generated by a strong base, with an acylating agent like an acid chloride or anhydride.

For instance, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide has been synthesized as part of efforts to develop inhibitors for specific enzymes. nih.gov This highlights that acylation is often performed on a substituent group attached to the main benzimidazole scaffold rather than directly on the imidazole nitrogen, especially when the nitrogen is already alkylated. nih.gov

Modifications at the Phenyl Ring

Modifying the 2-phenyl ring of this compound is a crucial strategy for creating analogues. These modifications are typically introduced by starting the synthesis with a substituted benzaldehyde. nih.govacs.org The condensation of 4,5-dimethyl-1,2-phenylenediamine with various substituted benzaldehydes allows for the introduction of a wide array of functional groups onto the phenyl ring. nih.gov

This synthetic approach has been used to prepare derivatives with both electron-donating (e.g., ethoxy) and electron-withdrawing (e.g., trifluoromethyl, CF₃) groups. nih.gov The choice of substituent on the phenyl ring can be guided by the desired electronic properties of the final compound. nih.gov For example, an increase in electron density at the imidazole nitrogen can be achieved by substituting the phenyl ring with an electron-donating group. nih.gov

DiaminobenzeneSubstituted BenzaldehydeOxidizing AgentResulting Phenyl Ring SubstitutionYield
4-Cyano-1,2-phenylenediamine4-EthoxybenzaldehydeNa₂S₂O₅4-Ethoxy60-72%
4-Cyano-1,2-phenylenediamine3,4-DiethoxybenzaldehydeNa₂S₂O₅3,4-Diethoxy60-72%
4-Cyano-1,2-phenylenediamine4-(Trifluoromethyl)benzaldehydeNa₂S₂O₅4-(Trifluoromethyl)60-72%
4-Cyano-1,2-phenylenediamine2,5-DimethoxybenzaldehydeNa₂S₂O₅2,5-Dimethoxy60-72%

Introduction of Varied Substituents at the Benzimidazole Core

The introduction of substituents onto the benzene (B151609) ring of the benzimidazole core is another important avenue for derivatization. This is generally accomplished by starting with a substituted o-phenylenediamine. nih.govmdpi.com For example, to synthesize 5-chloro or 5-bromo-2-phenyl-1H-benzo[d]imidazole, one would start with 4-chloro- or 4-bromo-1,2-phenylenediamine, respectively. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have been employed for the challenging functionalization at the 5(6)-position of a pre-formed benzimidazole ring. mdpi.com This often requires N-protection of the benzimidazole core before performing the coupling reaction, followed by deprotection. mdpi.com

The synthesis of N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine was achieved through the condensation of N-(4-bromobenzyl)isatoic anhydride with 4,5-dimethyl-1,2-phenylenediamine in refluxing acetic acid. researchgate.net This demonstrates a method to introduce a more complex substituent at the 2-position which itself is attached to the 5,6-dimethylbenzimidazole (B1208971) core. researchgate.net

Substituted o-PhenylenediamineCarbonyl SourceReaction ConditionsProductYield
4-Fluoro-1,2-phenylenediamineN-(2-Iodoaryl)benzamidineK₂CO₃, Water, 100 °C5-Fluoro-2-phenyl-1H-benzo[d]imidazole77%
4-Chloro-1,2-phenylenediamineN-(2-Iodoaryl)benzamidineK₂CO₃, Water, 100 °C5-Chloro-2-phenyl-1H-benzo[d]imidazole66%
4-Bromo-1,2-phenylenediamineN-(2-Iodoaryl)benzamidineK₂CO₃, Water, 100 °C5-Bromo-2-phenyl-1H-benzo[d]imidazole54%
4-Methoxy-1,2-phenylenediamineN-(2-Iodoaryl)benzamidineK₂CO₃, Water, 100 °C5-Methoxy-2-phenyl-1H-benzo[d]imidazole67%

Exploration of Biological Activities and Underlying Molecular Mechanisms for 5,6 Dimethyl 2 Phenyl 1h Benzo D Imidazole and Its Analogues

The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound, is a prominent structural motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. nih.govnveo.org The focus of this article is on the anticancer research surrounding 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole and its closely related analogues.

Inhibition of Cancer Cell Proliferation

Analogues of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The presence of the 5,6-dimethyl benzimidazole core is a key feature in many compounds exhibiting potent cytotoxicity. nih.gov For instance, a derivative incorporating this moiety, 1-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl) thiazol-4-yl) -9H-pyrido[3,4-b] indole, was identified as a highly potent agent against several cancer cell lines, including Colo-205 (colon), A549 (lung), MCF-7 (breast), and A2780 (ovarian). neuroquantology.com

Further structure-activity relationship studies have shown that modifications at other positions of the benzimidazole scaffold can enhance this antiproliferative effect. The combination of a methyl group at the 5(6)-position of the benzimidazole ring with a trimethoxyphenyl group at the 2-position resulted in a derivative with superior antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231. nih.gov Similarly, the introduction of fluoro-substituents on the 2-phenyl ring of 5-methyl benzimidazole derivatives has yielded compounds with potent activity. One such ortho-fluoro substituted analogue displayed significant antiproliferative effects against A549, A498 (kidney), HeLa (cervical), A375 (melanoma), and HepG2 (liver) cancer cell lines, with IC50 values as low as 0.177 µM. acgpubs.org Another meta-fluoro substituted derivative was particularly potent against the A549 lung cancer cell line. acgpubs.org

Compound AnalogueCancer Cell LineIC50 (µM)Source
5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15)A375 (Melanoma)0.177 acgpubs.org
5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15)HepG2 (Liver)0.177 acgpubs.org
5-methyl-2-(3-fluorophenyl)-1H-benzo[d]imidazole (ORT16)A549 (Lung)0.177 acgpubs.org
5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15)A549 (Lung)0.354 acgpubs.org
5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15)A498 (Kidney)0.354 acgpubs.org
5-methyl-2-(2-fluorophenyl)-1H-benzo[d]imidazole (ORT15)HeLa (Cervical)0.354 acgpubs.org
5-methyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole (ORT17)HeLa (Cervical)0.354 acgpubs.org
5-methyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole (ORT17)A375 (Melanoma)0.354 acgpubs.org
5,6-dimethyl benzimidazole derivative (Compound 195)SMMC-7721 (Hepatocellular carcinoma)< 10 nih.gov

Induction of Apoptosis in Cancer Cell Lines

A crucial mechanism for the anticancer action of this compound analogues is the induction of apoptosis, or programmed cell death. Research has shown that certain 5,6-dimethyl benzimidazole derivatives can trigger apoptosis in cancer cells. nih.gov For example, one such compound induced apoptosis in the SMMC-7721 human hepatocellular carcinoma cell line at concentrations of 4 µM and 8 µM. nih.gov

Mechanistic studies on related benzimidazole hybrids have provided deeper insights into the apoptotic pathways involved. One lead compound, designated 6i, was found to induce apoptosis in HepG2 liver cancer cells. mdpi.comsemanticscholar.org This was evidenced by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comsemanticscholar.org The ability of chemotherapeutic agents to forcibly induce apoptosis is a key strategy, as cancer cells are characterized by their ability to evade this process to ensure rapid proliferation. acs.org Further studies on other benzimidazole derivatives confirmed the induction of both early and late-stage apoptosis through methods like Annexin V/PI and Hoechst staining. acs.org

Modulation of Key Signaling Pathways

Benzimidazole derivatives exert their anticancer effects by interfering with critical intracellular signaling pathways that control cell growth, proliferation, and survival. A benzimidazole-based hybrid, compound 6i, was identified as a potent inhibitor of the mTOR enzyme, a central regulator of cell metabolism and growth. mdpi.comsemanticscholar.org

Furthermore, analogues have been shown to block the downstream activation of other crucial pathways, including the PI3K/Akt and MEK/Erk pathways. nveo.org The aberrant activation of the c-Met receptor tyrosine kinase in cancer often leads to the activation of the PI3K/AKT/mTOR signaling pathway and Bcl-2 signaling cascades, which collectively promote cell survival. researchgate.net A specific derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide (B32628), was found to effectively suppress both HER2 and EGFR signaling, leading to the inhibition of these downstream survival pathways. nveo.org This compound also promoted the translocation of the FOXO transcription factor from the cytoplasm to the nucleus, contributing to cell cycle inhibition and cell death. nveo.org

Microtubule Dynamics Modulation

Microtubules are essential components of the cellular cytoskeleton involved in maintaining cell structure, transport, and, critically, the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics are a highly successful class of cancer drugs. nih.gov Benzimidazole derivatives have been shown to target this process.

An analogue featuring a methyl group at the 5(6)-position of the benzimidazole ring was particularly effective at disrupting microtubule organization and blocking mitosis in the MDA-MB-231 breast cancer cell line. nih.gov Another related compound acted as a potent inhibitor of microtubule dynamics, leading to abnormal mitotic spindles, irregular cell shape, and ultimately, mitotic arrest. nih.gov Other imidazole-containing compounds have been found to interfere with the colchicine (B1669291) binding site on tubulin, which inhibits the kinetics of microtubule assembly, causes cell cycle arrest in the G2/M phase, and induces apoptosis. nih.gov

Topoisomerase Inhibition

DNA topoisomerases are vital enzymes that manage the topological state of DNA during processes like replication and transcription, making them established targets for cancer chemotherapy. esisresearch.org Several studies have proposed topoisomerases as likely targets for the anticancer activity of benzimidazole derivatives. nih.gov Molecular docking studies have shown that certain benzimidazole compounds can be well-accommodated within the binding pocket of topoisomerase IIα-DNA, suggesting a potential mechanism of action. nih.gov

Experimental evidence supports this hypothesis. A series of novel 1H-benzo[d]imidazoles were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I). nih.govacs.org One of the most potent molecules from this series demonstrated 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM. nih.govacs.org Other research has identified benzimidazole derivatives, such as 2-phenoxymethylbenzimidazole, as potent inhibitors of DNA topoisomerase I, with IC50 values significantly lower than the reference drug camptothecin. esisresearch.org Some compounds have also been found to inhibit topoisomerase II. esisresearch.org

Tyrosine Kinase Inhibition (e.g., c-Met)

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a fundamental role in cellular signaling pathways governing growth and proliferation. The aberrant activation of RTKs like c-Met (mesenchymal-epithelial transition factor), EGFR (epidermal growth factor receptor), and HER2 is a common feature in many cancers. nveo.orgresearchgate.net

Benzimidazole-based compounds have been developed as potent inhibitors of these kinases. A series of benzimidazole-benzylidenebenzohydrazide hybrids were designed as multi-kinase inhibitors, with lead compounds demonstrating significant inhibitory activity against EGFR, HER2, and CDK2. mdpi.com The c-Met receptor, in particular, has become a compelling target for anticancer drug development. researchgate.net The inhibition of c-Met by small molecules can block cancer cell proliferation and induce apoptosis. researchgate.net Research into benzimidazole derivatives has shown their ability to effectively suppress both HER2 and EGFR activity, highlighting the potential of this chemical scaffold to target multiple oncogenic tyrosine kinases. nveo.org

Antimicrobial Research

The benzimidazole scaffold, particularly the this compound core structure, has been a focal point of significant research due to its wide spectrum of biological activities. medchemexpress.com Analogues of this compound have demonstrated notable efficacy against various microbial pathogens. researchgate.net The inherent versatility of the benzimidazole ring allows for substitutions at multiple positions, leading to a diverse library of derivatives with tailored antimicrobial properties. acs.orgnih.gov

Derivatives of 2-phenyl-1H-benzo[d]imidazole have shown considerable promise as antibacterial agents. spast.org Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed that these compounds exhibit good inhibitory action against several Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values generally ranging from 64 to 512 μg/mL. acs.org One particularly potent analogue, designated as compound 2g, displayed significant inhibition against clinically relevant strains, including Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 8, 4, and 4 μg/mL, respectively. acs.org

Further studies have highlighted that the antibacterial activity can be selective. Certain 2-phenyl benzimidazole derivatives showed enhanced activity against gram-negative bacteria, while others were more effective against gram-positive strains when compared to standard antibiotics like ampicillin. spast.org This selectivity is often attributed to the structural differences in the cell walls of these bacterial groups, which affects the permeability and accumulation of the compound. nih.gov Other research has identified novel pyrido[1,2-a]benzimidazole (B3050246) derivatives with MIC values between 100–250 mg/L, underscoring the broad potential of this chemical class. nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Analogues

Compound/Derivative Class Target Organism(s) MIC Value Reference
1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives Gram-positive bacteria 64–512 μg/mL acs.org
Compound 2g Streptococcus faecalis 8 μg/mL acs.org
Compound 2g Staphylococcus aureus 4 μg/mL acs.org
Compound 2g Methicillin-resistant S. aureus (MRSA) 4 μg/mL acs.org

The antifungal potential of this compound analogues is also well-documented. nih.gov Studies have shown that modifications to the core structure can yield compounds with significant activity against pathogenic fungi. acs.org For instance, certain N-alkylated derivatives demonstrated moderate activity against both Candida albicans and Aspergillus niger, with reported MIC values of 64 μg/mL for both strains. acs.org

The nature and position of substituents on the phenyl ring play a crucial role in determining antifungal potency. An analogue featuring a trifluoromethyl (-CF3) group on the C-2 position of the phenyl ring displayed notable inhibitory potency against Aspergillus niger, with an MIC of 521 μg/mL. acs.org In a separate investigation, benzimidazole derivatives were synthesized based on the structure of the antifungal drug clotrimazole. researchgate.net One such derivative, 1-(bis-4-methoxyphenyl)-phenylmethyl-benzimidazole, exhibited potent activity, inhibiting 90% to 100% of fungal growth in assays against species like Trichophyton mentagrophytes and Candida albicans. researchgate.net Research has also identified that increasing the length of an alkyl chain at the N-1 position can enhance antifungal effects, with 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole showing the best activity in one study. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Analogues

Compound/Derivative Class Target Organism(s) MIC Value / % Inhibition Reference
Compounds 1b, 1c, 2e, 2g Candida albicans 64 μg/mL acs.org
Compounds 1b, 1c, 2e, 2g Aspergillus niger 64 μg/mL acs.org
Compound 3 (-CF3 group) Aspergillus niger 521 μg/mL acs.org
1-(bis-4-methoxyphenyl)-phenylmethyl-benzimidazole T. mentagrophytes, C. albicans, et al. 90-100% Inhibition researchgate.net
1-nonyl-1H-benzo[d]imidazole Various Fungi Potent Activity nih.gov

The precise molecular mechanisms by which benzimidazole derivatives exert their antimicrobial effects are still under investigation, though several credible pathways have been proposed. nih.gov One of the leading hypotheses involves the inhibition of essential microbial enzymes. acs.org For example, a molecular docking study of the potent antibacterial compound 2g suggested that it interacts with critical amino acid residues within the binding site of dihydrofolate reductase (DHFR). acs.org DHFR is a vital enzyme in the synthesis of nucleic acids, and its inhibition can effectively halt microbial replication.

Another proposed mechanism relates to the disruption of the microbial cell wall or membrane integrity. nih.gov The differences in efficacy observed between Gram-positive and Gram-negative bacteria are thought to stem from variations in their cell wall structures, which influences the drug's ability to penetrate the cell and reach its intracellular target. nih.gov

Enzyme Inhibition Studies

Beyond their antimicrobial properties, this compound and its analogues have been identified as potent inhibitors of various enzymes, making them valuable candidates for research into neurodegenerative diseases and metabolic disorders.

In the context of neurodegenerative conditions like Alzheimer's disease, the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. researchgate.netbiointerfaceresearch.com Benzimidazole derivatives have demonstrated significant potential in this area. researchgate.net A series of novel N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine derivatives were synthesized and showed significant inhibitory activity against both AChE and BChE, with certain compounds exhibiting low half-maximal inhibitory concentration (IC50) values. researchgate.net

The benzimidazole scaffold has proven to be a suitable template for developing highly selective and potent inhibitors. nih.gov For instance, a class of benzimidazole-carbamates was specifically designed to inhibit BChE, which becomes more prominent in later stages of Alzheimer's disease. nih.gov These compounds displayed exceptional potency, with IC50 values ranging from 2.4 μM down to just 3.7 nM, along with a high degree of selectivity for BChE over AChE. nih.gov Other studies on different benzimidazole-hydrazone series have also reported good to moderate AChE inhibitory activity, with IC50 values in the range of 11.8 to 61.8 μM. biointerfaceresearch.com

Table 3: Cholinesterase Inhibitory Activity of Selected Benzimidazole Analogues

Compound/Derivative Class Target Enzyme IC50 Value Reference
N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl) derivatives AChE & BChE Low IC50 values researchgate.net
Benzimidazole-carbamates BChE 3.7 nM - 2.4 μM nih.gov
Benzimidazole-hydrazones AChE 11.8 - 61.8 μM biointerfaceresearch.com
General Benzimidazoles AChE 1.01 - 1.19 mM biointerfaceresearch.com

α-Glucosidase is a key intestinal enzyme responsible for carbohydrate digestion, and its inhibition is a validated approach for managing type 2 diabetes. nih.govnih.gov Several series of 2-phenyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated as α-glucosidase inhibitors. nih.gov In one study, structural optimization led to the discovery of highly potent derivatives, with the most promising compounds (15o and 22d) exhibiting IC50 values of 2.09 μM and 0.71 μM, respectively. nih.gov A subsequent kinetic study revealed that these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme rather than the active site. nih.gov

In contrast, another study on benzo[d]imidazole-amide hybrids containing a 1,2,3-triazole-N-arylacetamide moiety also identified potent α-glucosidase inhibitors. nih.gov The most active compound in this series (8c) had an IC50 value of 49.0 μM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). nih.gov Kinetic analysis of this compound determined that it functions as a competitive inhibitor, directly competing with the substrate for the enzyme's active site. nih.gov These findings highlight that the benzimidazole scaffold can be adapted to produce inhibitors with different mechanisms of action.

Table 4: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Analogues

Compound/Derivative Class Inhibition Type IC50 Value Reference
Compound 15o (2-phenyl-1H-benzo[d]imidazole-based) Non-competitive 2.09 ± 0.04 µM nih.gov
Compound 22d (2-phenyl-1H-benzo[d]imidazole-based) Non-competitive 0.71 ± 0.02 µM nih.gov
Compound 8c (benzo[d]imidazole-amide hybrid) Competitive 49.0 µM nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1-alkyl-2-phenyl-1H-benzo[d]imidazole
N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-1-phenylmethanimine
1-(bis-4-methoxyphenyl)-phenylmethyl-benzimidazole
1-nonyl-1H-benzo[d]imidazole
1-decyl-1H-benzo[d]imidazole
Ampicillin
Clotrimazole

α-Amylase Inhibition

α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can help in managing postprandial hyperglycemia, a common concern in diabetes mellitus. Several studies have investigated the α-amylase inhibitory potential of benzimidazole derivatives.

A variety of arylated benzimidazoles have demonstrated significant α-amylase inhibition, with IC50 values ranging from 1.86 ± 0.08 to 3.16 ± 0.31 μM, comparable to the standard drug acarbose (IC50 = 1.46 ± 0.26 μM). For instance, 2-(Furan-2′-yl)-5,6-dimethyl-1H-benzo[d]imidazole showed an α-amylase inhibitory IC50 value of 2.11 ± 0.10 μM. researchgate.net Another study on benzimidazole-bearing thiosemicarbazone derivatives also reported excellent α-amylase inhibitory activity, with IC50 values in the range of 1.10 ± 0.20 to 21.10 ± 0.01 µM, surpassing the reference drug acarbose (IC50 = 11.12 ± 0.15 µM). researchgate.net

The following table summarizes the α-amylase inhibitory activity of selected benzimidazole derivatives:

Compoundα-Amylase IC50 (µM)Reference
2-(Furan-2′-yl)-5,6-dimethyl-1H-benzo[d]imidazole2.11 ± 0.10 researchgate.net
Benzimidazole thiosemicarbazone derivative 121.10 ± 0.20 researchgate.net
Benzimidazole thiosemicarbazone derivative 132.10 ± 0.10 researchgate.net
Benzimidazole thiosemicarbazone derivative 113.10 ± 0.10 researchgate.net
Acarbose (Standard)1.46 ± 0.26 researchgate.net

17β-Hydroxysteroid Dehydrogenase 10 (17β-HSD10) Inhibition

17β-Hydroxysteroid dehydrogenase 10 (17β-HSD10) is a mitochondrial enzyme that has been implicated in the pathology of Alzheimer's disease. ijpsonline.comresearchgate.netnih.gov Inhibition of this enzyme is a potential therapeutic strategy for this neurodegenerative disorder. ijpsonline.comresearchgate.net

A series of 44 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as novel 17β-HSD10 inhibitors. ijpsonline.comresearchgate.net Among these, compound 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide) demonstrated high inhibitory efficacy with an IC50 value of 1.65 ± 0.55 μM. ijpsonline.comresearchgate.net The study highlighted that the 2-phenyl-1H-benzo[d]imidazole scaffold is a promising framework for the design of potent 17β-HSD10 inhibitors. ijpsonline.comnih.gov

The inhibitory activities of selected 2-phenyl-1H-benzo[d]imidazole derivatives against 17β-HSD10 are presented in the table below.

Compound17β-HSD10 IC50 (µM)Reference
Compound 331.65 ± 0.55 ijpsonline.comresearchgate.net
Compound H1IR (%) at 5 µM = 54.85 ± 5.71 ijpsonline.comnih.gov

Other Investigated Biological Activities of Benzimidazole Derivatives Relevant to this compound Research

Benzimidazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. nih.gov These compounds are known to inhibit key inflammatory mediators such as cyclooxygenases (COXs). nih.gov

One study investigated a series of 2-substituted benzimidazole derivatives and found that several compounds displayed significant analgesic and anti-inflammatory effects at a dose of 100 mg/kg. nih.gov Another study on newly synthesized pyrazole (B372694) derivatives of benzimidazole reported significant anti-inflammatory activity, with some compounds showing up to 63.63% inhibition of edema at a dose of 200 mg/kg. In an acetic acid-induced writhing test, certain 1,2-disubstituted benzimidazole derivatives showed promising analgesic activity, with one compound exhibiting 88.81% inhibition at a dose of 25 mg/kg, which was comparable to the standard drug aceclofenac. ijpsonline.com

The table below shows the analgesic activity of selected benzimidazole derivatives.

CompoundDose (mg/kg)% Writhing InhibitionReference
3a2569.40 ijpsonline.com
3b2564.93 ijpsonline.com
3c2588.81 ijpsonline.com
Aceclofenac (Standard)2588.81 ijpsonline.com

The antiviral potential of benzimidazole derivatives has been explored against a range of viruses. A study involving the screening of seventy-six 2-phenylbenzimidazole (B57529) derivatives against a panel of ten RNA and DNA viruses found that these compounds were not active against Human Immunodeficiency Virus Type 1 (HIV-1). nih.govresearchgate.net While some benzimidazole derivatives have shown activity against other viruses like bovine viral diarrhea virus (BVDV) and coxsackievirus B2 (CVB-2), the 2-phenylbenzimidazole scaffold has not demonstrated efficacy against HIV-1 in the reported screenings. nih.govresearchgate.net

The antidiabetic potential of benzimidazole derivatives extends beyond α-amylase inhibition. nih.govnih.govmdpi.comfrontiersin.org These compounds have been investigated for their effects on other key targets in diabetes management.

Several benzimidazole-bearing thiosemicarbazone derivatives have been identified as potent inhibitors of both α-glucosidase and α-amylase. researchgate.net For instance, some derivatives showed excellent α-glucosidase inhibitory potentials with IC50 values ranging from 1.30 ± 0.20 to 22.10 ± 0.20 µM, compared to the standard drug acarbose (IC50 = 11.29 ± 0.07 µM). researchgate.net Furthermore, a series of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors were synthesized, with the most promising compounds showing IC50 values of 2.09 ± 0.04 and 0.71 ± 0.02 µM. mdpi.com

Other mechanisms of antidiabetic action for benzimidazole derivatives include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. nih.gov

Compoundα-Glucosidase IC50 (µM)Reference
Benzimidazole thiosemicarbazone derivative 191.30 ± 0.20 researchgate.net
2-phenyl-1H-benzo[d]imidazole derivative 15o2.09 ± 0.04 mdpi.com
2-phenyl-1H-benzo[d]imidazole derivative 22d0.71 ± 0.02 mdpi.com
Acarbose (Standard)11.29 ± 0.07 researchgate.net

Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is ongoing. Benzimidazole derivatives have shown considerable promise in this area. sigmaaldrich.comechemi.com

Several studies have reported the synthesis and evaluation of benzimidazole derivatives against Mycobacterium tuberculosis. A series of 2,5-disubstituted benzimidazole derivatives were screened, with some compounds exhibiting potent anti-TB activity with MIC99 values in the range of 0.195-100 µM. Another study focused on trisubstituted benzimidazoles as inhibitors of Mtb FtsZ, a crucial protein in bacterial cell division. This research led to the discovery of a highly potent compound with a MIC of 0.06 µg/mL. sigmaaldrich.comechemi.com The presence of chloro groups on the phenyl ring of benzimidazole has been shown to increase antitubercular activity.

The following table summarizes the antitubercular activity of selected benzimidazole derivatives.

CompoundMIC (µg/mL) against M. tuberculosis H37RvReference
5f0.06 sigmaaldrich.comechemi.com
5c50
5h50
5e62.5

Antimalarial Research

The benzimidazole scaffold has been a focal point in medicinal chemistry for the development of novel antimalarial agents. acs.orgwiserpub.com Research has demonstrated that derivatives of this heterocyclic system exhibit a wide spectrum of biological activities, including potent efficacy against various strains of the Plasmodium parasite. wiserpub.comresearchgate.netmdpi.com Specifically, substitutions at different positions of the benzimidazole core play a crucial role in modulating their antiplasmodial activity. nih.gov

Studies into the structure-activity relationships (SAR) of these compounds have revealed that the nature and position of substituents on the benzene (B151609) ring of the benzimidazole nucleus significantly influence their potency. nih.gov Research has indicated a preference for electron-donating groups on this ring, with methyl groups at the C-5 and C-6 positions found to be particularly favorable for enhancing antimalarial effects. nih.gov For instance, a series of 2-phenyl-1H-benzimidazole derivatives showed that compounds with a 5,6-dimethyl substitution pattern exhibited antiplasmodial activity in the high nanomolar range against the chloroquine-sensitive HB3 strain of Plasmodium falciparum. nih.gov

In one study, two this compound analogues were identified as having significant potency. nih.gov Their activity against the P. falciparum HB3 strain is detailed below.

Compound IDSubstituent on 2-phenyl ringIC₅₀ (µM) vs. P. falciparum (HB3 strain)Selectivity Index (SI)
14-(picolinamide)0.083>11.9
334-(benzamide)0.091>10

Further investigation into the mechanism of action for these highly active compounds suggested they function through a pathway other than the inhibition of hemozoin biocrystallization, which is the target for traditional antimalarials like chloroquine. nih.gov

Other research has also highlighted the potential of 5,6-disubstituted benzimidazoles. A separate set of derivatives featuring a 2-phenol moiety decorated with alkyl groups was tested against a laboratory strain of P. falciparum. All compounds in this series proved to be active, with IC₅₀ values ranging from 1.52 to 3.31 µM. nih.gov Notably, two 5,6-disubstituted derivatives from this series demonstrated potency comparable to the standard drug quinidine. nih.gov

Compound IDSubstituentsIC₅₀ (µM) vs. P. falciparum
4c5,6-di-CH₃1.52
4g5,6-di-Cl1.52
Quinidine (Standard)N/A0.83

The broader class of 1H-benzimidazole analogues has demonstrated sub-micromolar potencies against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. The molecular mechanisms underlying the antimalarial activity of benzimidazoles are varied. While some derivatives act by inhibiting β-hematin formation, a critical detoxification process for the parasite, others have been shown to interfere with microtubule formation. acs.orgjohnshopkins.eduup.ac.za

Furthermore, research has extended to evaluating the efficacy of benzimidazole derivatives against multiple stages of the parasite's life cycle. acs.org Studies have shown that while many analogues are active against the symptom-causing asexual blood stages, certain compounds also exhibit nanomolar potency against the transmissible early and late-stage gametocytes, highlighting their potential for both treatment and transmission-blocking strategies. acs.orgacs.org

Computational Chemistry and in Silico Investigations of 5,6 Dimethyl 2 Phenyl 1h Benzo D Imidazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific molecular docking studies on 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole were not prominently found in the searched literature, studies on structurally similar compounds provide valuable insights. For instance, a series of N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine derivatives have been investigated for their antifungal activity through molecular docking with the target enzyme, Candida sterol 14-α demethylase (CYP51). nih.gov The binding affinities, represented by docking scores, indicate the strength of the interaction between the ligand and the protein. The molecular docking interaction energies for these compounds were determined, with the most active compound in the series exhibiting a docking energy of -10.928 kcal/mol. nih.gov

Table 1: Molecular Docking Interaction Energies of N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine Derivatives with CYP51. nih.gov

CompoundDocking Energy (kcal/mol)
5a-9.876
5b-10.145
5c-10.321
5d-10.567
5e-10.789
5f-10.928
5g-10.234
5h-10.005

The analysis of docking poses reveals the specific amino acid residues within the protein's active site that are crucial for ligand binding. In the study of N-substituted 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine derivatives with CYP51, a key interaction was identified. A hydrogen bond is formed between the amino acid residue Met508 and the hydrogen atom at the 1-position of the benzimidazole (B57391) ring. nih.gov This interaction is critical for the stable binding of these ligands within the active site of the enzyme.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of a ligand-receptor complex, which is not apparent from static docking studies.

MD simulations are instrumental in confirming the stability of a ligand-protein complex. For various benzimidazole derivatives, MD simulations have been performed to predict their dynamic interactions and stability within the active sites of their respective protein targets. nih.gov A common metric used to assess stability is the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time. A consistently low RMSD, typically below 2.5 Å, is indicative of a stable interaction. nih.gov For instance, in a study of novel benzimidazole derivatives targeting topoisomerase IIα-DNA, the most potent compound demonstrated a consistently low RMSD with an average value of 1.86 Å over a 100 ns simulation, signifying robust structural stability. nih.gov While specific MD simulation data for this compound was not available in the searched results, the general application of this method to similar compounds underscores its importance in validating docking predictions.

Conformational dynamics analysis through MD simulations provides insights into the changes in the structure of both the ligand and the protein upon binding. This analysis can reveal different binding modes and the flexibility of the active site, which can be crucial for understanding the mechanism of action and for the design of more potent inhibitors.

Quantum Chemical Computations and Density Functional Theory (DFT) Studies

Quantum chemical computations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These studies provide fundamental insights that complement experimental findings.

Comprehensive DFT studies have been conducted on compounds structurally very similar to this compound. For a series of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles, the optimized molecular geometry, zero-point energy, dipole moment, and energy band gap were calculated using the B3LYP functional with a 6-31++G(d,p) basis set. researchgate.net These calculations revealed that the methyl-substituted derivatives are more stable than their chloro-substituted counterparts. researchgate.net The calculations also showed that these molecules have varied torsion angles between the benzimidazole and benzene (B151609) rings, ranging from 9.7° to 47.8°. researchgate.net

In another study, the vibrational frequencies and electronic spectra of a derivative of 5,6-dimethyl-1H-benzo[d]imidazole were calculated using the DFT/B3LYP/6-311g(d,p) level of theory, and the results showed good agreement with experimental data. mdpi.com

Table 2: Selected Calculated Quantum Chemical Parameters for 2-(2´,3´-dimethoxyphenyl)-5,6-dimethyl-1H-benzimidazole. researchgate.net

ParameterCalculated Value
Total Energy (Hartree)-900.312
Zero-Point Energy (kcal/mol)270.52
Dipole Moment (Debye)2.59
HOMO Energy (eV)-5.32
LUMO Energy (eV)-1.12
Energy Gap (eV)4.20

These quantum chemical studies are crucial for understanding the electronic properties, stability, and reactivity of the this compound scaffold, which can guide the design of new derivatives with desired biological activities.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, this is often achieved using Density Functional Theory (DFT) methods.

In a study on a related compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium, quantum chemical computations were performed using the B3LYP functional with a 6-311G(d,p) basis set. researchgate.netmdpi.com This level of theory is widely used to obtain an optimized geometric structure that is suitable for further analysis of the molecule's properties. researchgate.netmdpi.com The process involves calculating the electronic structure to find the arrangement of atoms that results in the lowest total energy. Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's shape and are crucial for understanding its reactivity and interactions.

Natural Bond Orbital (NBO) analysis is another technique used to examine the electronic structure, providing insights into charge transfer processes between filled and vacant orbitals. nih.gov The stabilization energies calculated through NBO analysis indicate the strength of donor-acceptor interactions within the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.govmalayajournal.org

HOMO: The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons.

LUMO: The energy of the LUMO is related to the electron affinity and the ability to accept electrons. youtube.com

Energy Gap (Egap): A large Egap implies high kinetic stability and low chemical reactivity, whereas a small Egap suggests the molecule is more reactive and has higher polarizability. nih.gov

In the computational analysis of the related 5,6-dimethyl-1H-benzo[d]imidazol-3-ium cation, the electron clouds of the frontier orbitals were found to be primarily localized on the 5,6-dimethyl-1H-benzo[d]imidazole ring, among other parts of the larger structure. mdpi.com This distribution is crucial for understanding the electronic transitions observed in UV-Vis spectra. mdpi.com

Table 1: Frontier Molecular Orbital Energies for a Related Benzimidazole Cation

Molecular Orbital Energy (nm) Description
HOMO-5 252 Electron distribution on the 5,6-dimethyl-1H-benzo[d]imidazole ring. mdpi.com
HOMO-4 252 Electron distribution on the 5,6-dimethyl-1H-benzo[d]imidazole ring. mdpi.com
HOMO-3 252 Electron distribution on the 5,6-dimethyl-1H-benzo[d]imidazole ring. mdpi.com
HOMO 339 Involved in electronic transition to LUMO+1. mdpi.com
LUMO 252 Electron distribution on the 5,6-dimethyl-1H-benzo[d]imidazole ring. mdpi.com
LUMO+1 339 Involved in electronic transition from HOMO. mdpi.com

Spectroscopic Property Predictions (e.g., FT-IR, Electronic Spectra)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

FT-IR Spectroscopy: Theoretical calculations can simulate the vibrational spectra of a molecule. In a study of a compound containing the 5,6-dimethyl-1H-benzo[d]imidazole core, DFT calculations were used to predict the vibrational frequencies. mdpi.com For instance, the C-H vibration of the 5,6-dimethyl-1H-benzo[d]imidazole ring was experimentally observed at 3106 cm⁻¹ and calculated to be at 3126 cm⁻¹. mdpi.com Such close agreement between theoretical and experimental spectra confirms the validity of the computational model. researchgate.netmdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Benzimidazole Structure

Vibrational Mode Experimental (FT-IR) Calculated (DFT)
O-H (from water) 3383 3388
C-H (benzimidazole ring) 3106 3126
C=O 1691, 1652 1737, 1629
C-O 1255, 1215 1261, 1225

Data sourced from a study on 5,6-dimethyl-1H-benzo[d]imidazol-3-ium coupled with another molecule. mdpi.com

Electronic Spectra (UV-Vis): FMO analysis is directly related to the electronic absorption spectra of a compound. The electronic transitions from occupied to unoccupied orbitals correspond to the absorption peaks in a UV-Vis spectrum. Calculations can predict the wavelength of maximum absorbance (λmax). For the related 5,6-dimethyl-1H-benzo[d]imidazol-3-ium containing compound, experimental peaks were observed at 245 nm and 378 nm, while the calculated peaks were at 252 nm and 339 nm. mdpi.com The analysis showed these peaks corresponded to π → π* and n → π* transitions. mdpi.com

Free Binding Energy Calculations (e.g., MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a biological macromolecule, such as a protein. nih.govplos.org This method combines molecular mechanics calculations with continuum solvation models to provide an accurate prediction of binding affinity. nih.govnih.gov

The binding free energy is calculated by considering various energetic components:

Van der Waals Energy (ΔGvdw): Represents dispersion and repulsion forces. nih.gov

Electrostatic Energy (ΔGelec): Calculated using Coulomb's law with atomic charges from the molecular mechanics force field. nih.govnih.gov

Polar Solvation Energy: The energy required to transfer the molecule from a vacuum to the polar solvent. plos.org

Non-polar Solvation Energy (SASA Energy): Often calculated based on the solvent-accessible surface area. nih.govplos.org

Binding Energy: The total of all non-bonded interaction energies. plos.org

The MM/PBSA calculation is typically performed on snapshots taken from a molecular dynamics (MD) simulation trajectory, which provides a dynamic view of the protein-ligand interactions. nih.govplos.org The final binding free energy can indicate the stability of the protein-ligand complex; a more negative value suggests a more favorable binding. chemisgroup.us This method is valuable in drug discovery for ranking potential inhibitors and understanding the driving forces behind ligand binding. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
5,6-dimethyl-1H-benzo[d]imidazol-3-ium

Structure Activity Relationship Sar Studies of 5,6 Dimethyl 2 Phenyl 1h Benzo D Imidazole Derivatives

Impact of Substituents on the Benzimidazole (B57391) Core (Positions 5 and 6)

Substitutions on the benzene (B151609) ring of the benzimidazole core, specifically at the 5 and 6 positions, play a pivotal role in modulating the biological activity of the resulting derivatives. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with its biological target.

Research has shown that the nature of the substituent at these positions is critical. For instance, the introduction of a cyano group at the 5(6)-position has been found to increase the antiproliferative activity of certain benzimidazole derivatives. researchgate.net In contrast, for photoprotective applications, the presence of a simple hydrogen atom at position 5 is more beneficial than electron-withdrawing groups such as carboxylic acid (-COOH) or sulfonic acid (-SO₃H). researchgate.net The order of activity for photoprotection was determined to be -H > -COOH > -SO₃H. researchgate.net

In the context of antifungal activity, derivatives with a 5-iodo or 5-methyl group have demonstrated higher potency than some commercial antifungal drugs. nih.gov The introduction of a nitro group (NO₂) at position 5 or 6 has also been explored. While a 5-nitro group can contribute to anticancer activity, an electron-withdrawing nitro group at the 6-position was found to be more active than other derivatives in certain anti-inflammatory studies. nih.govnih.gov Furthermore, 6-chloro and 6-nitro substituted derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. researchgate.net

These findings underscore the significant impact of substituents on the benzimidazole core, where the optimal group is highly dependent on the desired biological activity. nih.gov

Table 1: Effect of Substituents at Positions 5 and 6 of the Benzimidazole Core

PositionSubstituentObserved EffectBiological Activity
5(6)Cyano (-CN)Increased activityAntiproliferative researchgate.net
5Hydrogen (-H)Most beneficialPhotoprotective researchgate.net
5Carboxylic Acid (-COOH)Less active than -HPhotoprotective researchgate.net
5Sulfonic Acid (-SO₃H)Least activePhotoprotective researchgate.net
5Iodo (-I)High activityAntifungal nih.gov
5Methyl (-CH₃)High activityAntifungal nih.gov
6Nitro (-NO₂)Increased activityAnti-inflammatory nih.gov
6Chloro (-Cl)Potent activityAntimicrobial, Anticancer researchgate.net

Influence of the Phenyl Group at Position 2 and its Substituents

The 2-phenyl group is a key component of the scaffold, and its presence is considered important for the biological activity of many derivatives, including those with antiprotozoal properties. researchgate.net Modifications to this phenyl ring, either by substitution or complete replacement, have profound effects on the compound's pharmacological profile.

Studies have shown that replacing the 2-phenyl ring with other aromatic systems, such as 5-membered heterocyclic rings like pyrrole, thiophene, and furan, can introduce or enhance antioxidant and antifungal activities. researchgate.net The electronic nature of substituents on the phenyl ring is a critical determinant of potency. Both electron-donating and electron-withdrawing groups have been shown to be associated with the anticancer activities of these compounds, indicating that the relationship is complex and dependent on the specific biological target and cell line. nih.gov

The specific structure-activity relationships for alkyl substitutions on the 2-phenyl ring of 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole are not extensively detailed in the surveyed literature. However, the general importance of substitutions on this ring suggests that the introduction of alkyl groups would likely modulate the compound's lipophilicity and steric profile, thereby influencing its interaction with biological targets. Further research is required to systematically evaluate the impact of the size and position of alkyl groups on the phenyl ring to establish a clear SAR for this class of modifications.

Halogen substitutions on the 2-phenyl ring have been widely investigated and shown to be favorable for enhancing various biological activities. The position and nature of the halogen atom can significantly impact the potency and selectivity of the compounds. mdpi.com

For instance, 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been identified as a promising scaffold for developing positive allosteric modulators of the GABA-A receptor. researchgate.net Studies on fluoro-substituted derivatives have demonstrated significant antiproliferative activity across various cancer cell lines. Furthermore, research into multi-kinase inhibitors revealed that bromo or fluoro substituents at the 3-position of the phenyl ring are favorable for potent and selective cytotoxic activity. nih.gov Substitution at the 4-position with halogens is also considered beneficial. nih.gov Derivatives such as 2-(4-chlorophenyl)-1H-benzo[d]imidazole have been synthesized and evaluated for a range of activities, highlighting the importance of this substitution pattern. nih.gov

Table 2: Effect of Halogen Substitutions on the 2-Phenyl Ring

SubstituentPosition on Phenyl RingObserved EffectBiological Activity
Fluoro (-F)4Enhanced metabolic stability, activity at GABA-A receptorCNS modulation researchgate.net
Fluoro (-F)2, 3, or 4Significant activityAntiproliferative
Bromo (-Br)3Favorable for potent & selective activityCytotoxic nih.gov
Fluoro (-F)3Favorable for potent & selective activityCytotoxic nih.gov
Chloro (-Cl)4Component of active derivativesVarious nih.gov

Methoxy (B1213986) and Trifluoromethyl Group Effects

The introduction of methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on the 2-phenyl ring allows for the exploration of contrasting electronic effects on biological activity. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group can lead to vastly different pharmacological outcomes.

A p-methoxy substituent on the 2-phenyl ring has been shown to have a positive effect on the antiproliferative activity of certain benzimidazole derivatives. In one study, a compound featuring a 2-(3,4,5-trimethoxyphenyl) group, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, exhibited excellent cytotoxicity against lung cancer cells.

Conversely, the electron-withdrawing trifluoromethyl group is often associated with increased potency. Derivatives with a CF₃ group on the phenyl ring have shown strong cytotoxicity and an ability to bind to DNA. This group has also been found to favor antiprotozoal activity. researchgate.net However, the context is critical; in one series of compounds, replacing a methoxy group with a trifluoromethyl group led to a loss of antibacterial activity against specific strains.

Table 3: Comparative Effects of Methoxy and Trifluoromethyl Groups on the 2-Phenyl Ring

SubstituentPropertyObserved EffectBiological Activity
Methoxy (-OCH₃)Electron-donatingPositive effect, excellent cytotoxicity in some derivativesAntiproliferative
Trifluoromethyl (-CF₃)Electron-withdrawingStrong cytotoxicity, favorable for activityAnticancer, Antiprotozoal researchgate.net
-OCH₃ vs. -CF₃ComparativeReplacement of -OCH₃ with -CF₃ led to loss of activityAntibacterial

Role of N-1 Substitution in Modulating Biological Activity

Alkylation or arylation at the N-1 position of the benzimidazole ring is a key strategy for modulating the physicochemical properties and biological activity of this compound derivatives. This position is a critical point for influencing the molecule's interaction with its target.

Introducing alkyl groups at the N-1 position has been shown to result in positive antifungal activities. However, the length of the alkyl chain can be a determining factor for potency. For instance, in a series of N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, increasing the carbon chain length beyond one carbon negatively impacted antifungal potency. In the development of inhibitors for the PqsR protein, the substituent at the N-1 position (termed R₁) was a focus for gauging the optimal steric and lipophilic requirements for potency.

Methylation at the N-1 position has been proposed as a way to enhance interaction with target enzymes, such as 17β-HSD10. nih.gov The synthesis of N-aryl acetamide (B32628) and other N-substituted derivatives has also been explored to expand the chemical diversity and biological activity of the benzimidazole scaffold. researchgate.net The presence of a phenyl ring at the N-1 position was a feature of a highly promising antiproliferative Schiff base derivative, indicating that larger aromatic substituents can also be beneficial. researchgate.net

Elucidating Key Pharmacophoric Features for Target Interaction

The this compound scaffold possesses several key features that are essential for its interaction with various biological targets. Molecular modeling and SAR studies have helped to elucidate these pharmacophoric elements.

A fundamental feature is the ability of the benzimidazole ring system to engage in crucial molecular interactions. The NH group of the imidazole (B134444) ring is a key hydrogen bond donor, capable of forming strong interactions with targets such as the nucleic acid bases in DNA. In enzyme inhibition, the 2-phenyl-1H-benzo[d]imidazole core can occupy active pockets and form hydrogen bonds with key amino acid residues, such as Gln165 in the enzyme 17β-HSD10. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with aromatic aldehydes under acidic conditions. For example, 5,6-dimethyl-1H-benzo[d]imidazole derivatives can be alkylated using aryl halides in the presence of K₃PO₄ in DMF, yielding 52–78% after column chromatography . Microwave-assisted synthesis or SiO₂-catalyzed methods may improve efficiency, as shown in analogous benzimidazole syntheses . Key variables include solvent polarity, temperature (e.g., 80–120°C), and catalyst choice (e.g., Pd/C for nitro-group reductions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers validate its structure?

  • Methodological Answer :

  • FTIR : Peaks at ~1618 cm⁻¹ (C=N stretching), 2974–2879 cm⁻¹ (aliphatic C-H from methyl groups), and 766–718 cm⁻¹ (aromatic C-H out-of-plane bending) confirm the imidazole core and substituents .
  • ¹H NMR : Methyl groups resonate at δ 2.36–2.38 ppm (singlets), while aromatic protons appear as multiplet signals between δ 7.19–8.35 ppm .
  • MS : Molecular ion peaks at m/z 222.12 (M⁺) align with the molecular formula C₁₅H₁₄N₂ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometries and predict electronic properties like HOMO-LUMO gaps, correlating with reactivity . Molecular docking (AutoDock Vina) against targets like EGFR (PDB: 1M17) evaluates binding affinities. For example, methyl and phenyl substituents enhance hydrophobic interactions in the ATP-binding pocket, as shown in derivatives with IC₅₀ values <10 µM . ADMET predictions (SwissADME) assess pharmacokinetics, highlighting logP (~3.2) and BBB permeability for CNS applications .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzimidazoles?

  • Methodological Answer : Discrepancies in antimicrobial or cytotoxic data often arise from assay conditions (e.g., bacterial strain variability) or substituent positioning. To address this:

  • Control experiments : Compare MIC values against S. aureus and S. typhi using standardized CLSI protocols .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., halogens at R₃/R₄) and test in vitro cytotoxicity (MTT assay) .
  • Dose-response curves : Validate EC₅₀ consistency across multiple cell lines (e.g., HeLa, MCF-7) .

Q. How do crystallographic tools (e.g., SHELX, ORTEP) elucidate the solid-state conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) reveals dihedral angles between the benzimidazole core and phenyl ring (~45–60°), influencing π-π stacking. ORTEP-3 visualizes thermal ellipsoids, confirming methyl group orientations . For example, C-C bond lengths in the imidazole ring (1.33–1.38 Å) match DFT-optimized geometries .

Methodological Notes

  • Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity) .
  • Advanced Synthesis : For regioselective alkylation, use protecting groups (e.g., tosyl chloride) to direct reactivity .
  • Theoretical-Experimental Synergy : Combine DFT-predicted dipole moments with solvatochromic UV-Vis studies to assess solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.